13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-(3-pyridinyl)-
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Overview
Description
13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-(3-pyridinyl)- is a complex heterocyclic compound. It belongs to the class of benzodiazepines, which are known for their diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-(3-pyridinyl)- typically involves the base-mediated reactions of substituted 2-chloro-3-nitropyridines with o-amino(thio)phenols. The reactions proceed through a sequential nucleophilic substitution of the chlorine atom and the nitro group, affected by either O,N- or S,N-binucleophile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the reaction conditions to achieve high yield and purity, likely using continuous flow reactors and automated synthesis platforms to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the benzodiazepine ring.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions, often using potassium carbonate as a base.
Major Products
The major products formed from these reactions include various substituted benzodiazepines and their derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-(3-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: A class of psychoactive drugs known for their sedative and anxiolytic effects.
Pyridobenzodiazepines: Compounds with similar structures but different substituents on the pyridine and benzodiazepine rings.
Uniqueness
13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-(3-pyridinyl)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines and pyridobenzodiazepines .
Properties
CAS No. |
132411-89-3 |
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Molecular Formula |
C26H25N5 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N,N-dimethyl-3-(10-pyridin-3-yl-2,4,9-triazatetracyclo[9.8.0.03,8.014,19]nonadeca-1(11),3(8),4,6,9,12,14,16,18-nonaen-2-yl)propan-1-amine |
InChI |
InChI=1S/C26H25N5/c1-30(2)16-7-17-31-25-21-10-4-3-8-19(21)12-13-22(25)24(20-9-5-14-27-18-20)29-23-11-6-15-28-26(23)31/h3-6,8-15,18H,7,16-17H2,1-2H3 |
InChI Key |
OIEWVZYUPLGFTB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC3=CC=CC=C32)C(=NC4=C1N=CC=C4)C5=CN=CC=C5 |
Origin of Product |
United States |
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